molecular formula C18H16ClN3OS B2659750 5-[(4-chlorophenyl)sulfanyl]-1,3-dimethyl-N-phenyl-1H-pyrazole-4-carboxamide CAS No. 303149-85-1

5-[(4-chlorophenyl)sulfanyl]-1,3-dimethyl-N-phenyl-1H-pyrazole-4-carboxamide

Cat. No. B2659750
CAS RN: 303149-85-1
M. Wt: 357.86
InChI Key: IVLMEWROCQWBMT-UHFFFAOYSA-N
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Description

5-[(4-chlorophenyl)sulfanyl]-1,3-dimethyl-N-phenyl-1H-pyrazole-4-carboxamide, hereafter referred to as 5-CPS-DPPC, is a synthetic pyrazole-based compound with a wide range of applications in scientific research. It is used as a tool to study the biochemical and physiological effects of compounds on cells, tissues, and organisms, as well as to develop new drugs. 5-CPS-DPPC has been studied in both in vitro and in vivo experiments, and has been found to have a number of advantages over other compounds in terms of its mechanism of action, biochemical and physiological effects, and its ability to be used in lab experiments.

Scientific Research Applications

Antiviral Activity

The synthesis of CCPST involves a six-step process starting from 4-chlorobenzoic acid. The resulting sulfonamide derivatives exhibit antiviral activity, particularly against the tobacco mosaic virus (TMV) . This finding suggests potential applications in plant protection and agriculture.

Inhibition of Glycolate Oxidase

CCPST has been studied as an inhibitor of human glycolate oxidase (hGOX). The crystal structure of hGOX in complex with CCPST revealed interactions with active-site residues implicated in catalysis . Understanding this inhibition mechanism could have implications for metabolic disorders and drug development.

Chemical Properties and Toxicity

CCPST’s chemical properties, such as melting point, boiling point, density, and molecular weight, are essential for understanding its behavior in various contexts . Additionally, assessing its toxicity profile is crucial for safe handling and potential therapeutic use.

properties

IUPAC Name

5-(4-chlorophenyl)sulfanyl-1,3-dimethyl-N-phenylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3OS/c1-12-16(17(23)20-14-6-4-3-5-7-14)18(22(2)21-12)24-15-10-8-13(19)9-11-15/h3-11H,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVLMEWROCQWBMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C(=O)NC2=CC=CC=C2)SC3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(4-chlorophenyl)sulfanyl]-1,3-dimethyl-N-phenyl-1H-pyrazole-4-carboxamide

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